4-(1H-ImidaZol-1-yl)phenylZinc bromide

Description

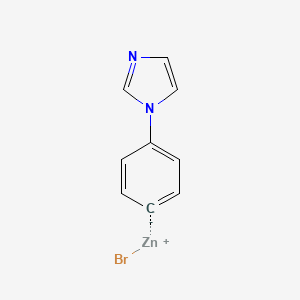

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H7BrN2Zn |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

bromozinc(1+);1-phenylimidazole |

InChI |

InChI=1S/C9H7N2.BrH.Zn/c1-2-4-9(5-3-1)11-7-6-10-8-11;;/h2-8H;1H;/q-1;;+2/p-1 |

InChI Key |

GUQCDOISAJALQX-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=[C-]1)N2C=CN=C2.[Zn+]Br |

Origin of Product |

United States |

Synthetic Routes to 4 1h Imidazol 1 Yl Phenylzinc Bromide

Direct Zinc Insertion into Halogenated Precursors

The most straightforward approach to 4-(1H-Imidazol-1-yl)phenylzinc bromide is the direct oxidative addition of metallic zinc into the carbon-bromine bond of 1-(4-bromophenyl)-1H-imidazole. This method is atom-economical and avoids the pre-formation of other organometallic intermediates. However, the reactivity of commercially available zinc dust is often insufficient to achieve efficient conversion under mild conditions. organic-chemistry.org Consequently, various activation strategies are employed to enhance the reactivity of the zinc metal.

Activation Strategies for Zinc Metal (e.g., Rieke Zinc)

To overcome the inherent low reactivity of standard zinc powder, highly activated forms of zinc are often utilized. "Rieke zinc," prepared by the reduction of zinc salts (e.g., ZnCl₂) with a potent reducing agent like lithium naphthalenide, is a prominent example. beilstein-journals.org This method produces a finely divided, highly reactive zinc powder that readily undergoes oxidative addition to aryl bromides under milder conditions than unactivated zinc. beilstein-journals.org

The preparation of Rieke zinc itself is a critical step, and its reactivity can be influenced by the specific protocol used. The choice of reducing agent and the subsequent washing and handling of the activated zinc are crucial for obtaining consistent results. nih.gov Due to its pyrophoric nature, Rieke zinc must be handled under an inert atmosphere. rsc.org

Table 1: Comparison of Zinc Activation Methods

| Activation Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Rieke Zinc | Reduction of ZnCl₂ with lithium naphthalenide | High reactivity, allows for milder reaction conditions | Requires in-situ preparation, pyrophoric, sensitive to air and moisture |

| LiCl Activation | Use of lithium chloride as an additive | Simple to implement, enhances reactivity of commercial zinc dust | May require elevated temperatures for less reactive substrates |

| Iodine/TMSCl | Pre-treatment of zinc dust with iodine or trimethylsilyl (B98337) chloride | Removes passivating oxide layer | Can introduce impurities, may not be as effective as Rieke zinc |

Optimization of Reaction Conditions for Aryl Halide Substrates

For the successful synthesis of this compound via direct zinc insertion, optimization of the reaction conditions is paramount. Key parameters include the choice of solvent, temperature, and the use of activating agents.

The presence of lithium chloride (LiCl) has been shown to significantly accelerate the insertion of zinc into aryl halides. nih.gov LiCl is believed to assist in the solubilization of the organozinc species from the metal surface, thereby exposing fresh zinc for reaction. nih.gov This allows for the use of less reactive commercial zinc dust and often avoids the need for the more synthetically demanding Rieke zinc. nih.gov

Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and N,N-dimethylacetamide (DMAC) are commonly employed for these reactions. organic-chemistry.orgwikipedia.org The choice of solvent can influence the reaction rate and the stability of the resulting organozinc reagent. For substrates like 1-(4-bromophenyl)-1H-imidazole, the imidazole (B134444) moiety itself can coordinate to the zinc center, potentially influencing the reagent's solubility and reactivity.

Table 2: Illustrative Conditions for Direct Zinc Insertion

| Precursor | Zinc Source | Activator/Additive | Solvent | Temperature (°C) | Yield |

|---|---|---|---|---|---|

| 1-(4-bromophenyl)-1H-imidazole | Zinc Dust | LiCl | THF | 25-50 | High (expected) |

| 1-(4-bromophenyl)-1H-imidazole | Rieke Zinc | - | THF | Room Temp. | High (expected) |

Note: Specific yield data for the direct synthesis of this compound is not extensively reported in the literature; however, the conditions presented are based on highly analogous systems and are expected to provide good to excellent yields.

Halogen-Zinc Exchange Protocols

An alternative to direct zinc insertion is the halogen-zinc exchange reaction. This method involves the reaction of the aryl bromide precursor with a pre-formed organozinc reagent or a zincate complex. This approach is particularly useful for substrates that are sensitive to the conditions of direct zinc insertion or when a milder synthetic route is required. researchgate.netnih.gov

The reactivity of the exchange reagent is a critical factor. Highly reactive reagents such as triorganozincates (R₃ZnLi) or tetraorganozincates (R₄ZnLi₂) can effect the bromine-zinc exchange at low temperatures. nih.gov More recently, the use of dialkylzinc reagents in the presence of activating salts has been shown to be effective. nih.gov

For the synthesis of this compound, a potential protocol would involve reacting 1-(4-bromophenyl)-1H-imidazole with a suitable diorganozinc reagent, such as diethylzinc (B1219324) or diisopropylzinc, often in the presence of a lithium salt.

Table 3: Potential Halogen-Zinc Exchange Conditions

| Precursor | Exchange Reagent | Solvent | Temperature (°C) |

|---|---|---|---|

| 1-(4-bromophenyl)-1H-imidazole | Et₂Zn / LiCl | THF | 25-50 |

| 1-(4-bromophenyl)-1H-imidazole | i-Pr₂Zn / Li(acac) | THF | 25 |

Transmetallation from Other Organometallic Species

Transmetallation is a widely used and reliable method for the preparation of organozinc reagents. This two-step process involves the initial formation of a more reactive organometallic species, typically an organolithium or a Grignard reagent, followed by its reaction with a zinc halide salt, such as zinc bromide (ZnBr₂).

Utilizing Organolithium Precursors

The preparation of 4-(1H-Imidazol-1-yl)phenyllithium can be achieved through lithium-halogen exchange by treating 1-(4-bromophenyl)-1H-imidazole with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting organolithium species is then quenched with a solution of anhydrous zinc bromide in THF to afford the desired this compound.

A significant advantage of this method is the high reactivity of organolithium reagents, which allows for rapid halogen-lithium exchange. However, the high basicity of alkyllithiums can be a limitation if the substrate contains acidic protons. The imidazole ring in the target molecule has a potentially acidic proton on the C2 position, which could lead to side reactions if not carefully controlled.

Utilizing Grignard Reagents

A more common and often more functional-group-tolerant approach involves the use of a Grignard reagent. 4-(1H-Imidazol-1-yl)phenylmagnesium bromide can be prepared by the reaction of 1-(4-bromophenyl)-1H-imidazole with magnesium turnings. The subsequent transmetallation with zinc bromide then yields the target organozinc compound.

Table 4: Transmetallation Routes to this compound

| Precursor Organometallic | Formation Method | Transmetallation Agent | Solvent |

|---|---|---|---|

| 4-(1H-Imidazol-1-yl)phenyllithium | 1-(4-bromophenyl)-1H-imidazole + n-BuLi | ZnBr₂ | THF |

Continuous Flow Methodologies for Organozinc Reagent Generation

Continuous flow synthesis provides a robust platform for the on-demand production of organozinc halides. nih.govvapourtec.com This approach mitigates the limitations associated with the instability, exothermicity, and moisture sensitivity of these reagents, which often complicate their preparation and storage in traditional batch modes. nih.govvapourtec.comresearchgate.net By flowing an organic halide through a heated column packed with metallic zinc, a clean solution of the organozinc reagent can be generated with a reproducible concentration. nih.govvapourtec.com

In-situ Formation Techniques for Aryl Organozinc Halides

A key advantage of flow chemistry is the ability to perform in-situ formation of organozinc reagents, which are then immediately used in subsequent reactions. This "telescoping" of reaction steps avoids the isolation of potentially unstable intermediates. researchgate.netnih.gov

One prevalent technique involves pumping a solution of an organic halide through a packed-bed reactor containing activated zinc. For aryl organozinc halides, the process typically starts with the corresponding aryl halide. The halide solution is passed through a column of zinc turnings, which can be activated mechanically or chemically to enhance reactivity. acs.org

Another versatile method for the in-situ formation of aryl organozinc reagents involves the initial generation of a Grignard reagent intermediate. In this approach, an aryl halide is pumped through a column packed with activated magnesium in the presence of zinc chloride (ZnCl₂) and lithium chloride (LiCl). researchgate.netnih.gov The Grignard reagent forms and immediately undergoes transmetalation with the zinc salt to produce the desired aryl organozinc halide. This method expands the scope of accessible organozinc reagents to include those derived from aryl halides. researchgate.net

Key Parameters in In-situ Formation:

| Parameter | Description | Typical Range/Value |

| Residence Time | The duration the reactant solution spends within the reactor column. | 10 minutes |

| Temperature | The temperature of the packed-bed reactor. | 25-60 °C |

| Reagents | Starting materials and activating agents. | Aryl halide, Zinc (activated), Mg, ZnCl₂, LiCl |

| Flow Rate | The speed at which the reactant solution is pumped through the reactor. | Varies based on reactor size and desired output |

Scalability and Efficiency in Flow Reactor Systems

Flow reactor systems offer significant advantages in terms of scalability and efficiency for the synthesis of organozinc reagents. The transition from laboratory-scale to pilot-scale production is often more straightforward and reproducible than with batch processes. researchgate.net

Full conversion of organic halides into their corresponding organozinc reagents can often be achieved in a single pass through the reactor, with reported yields ranging from 82% to 92%. acs.org These high-efficiency conversions are a hallmark of optimized flow systems. The continuous nature of the process allows for the production of significant quantities of the reagent over time. For instance, a laboratory setup can be designed to produce 250-300 ml of an organozinc solution at a rate of 30 ml per hour. nih.govvapourtec.comresearchgate.net

Pilot-scale setups have been developed that can achieve liquid throughputs of up to 3-5 L/h, demonstrating the industrial applicability of this technology. acs.org The ability to operate at higher concentrations (e.g., 2.0 M) further enhances the productivity and process intensification, making continuous flow a highly efficient and safe method for generating organozinc reagents for various synthetic applications, including Negishi, Reformatsky, and Saytzeff coupling reactions. acs.orgacs.org

Comparative Efficiency: Lab vs. Pilot Scale

| Scale | Throughput | Typical Organozinc Yields | Key Advantages |

| Laboratory | 30 mL/h | 89-100% | Rapid process optimization, high yields. researchgate.net |

| Pilot | 3-13 L/h | Consistently high | Ease of scalability, industrially relevant throughput. acs.orgacs.org |

Reactivity Profiles and Catalytic Applications of 4 1h Imidazol 1 Yl Phenylzinc Bromide

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of contemporary organic chemistry, enabling the efficient formation of carbon-carbon bonds. 4-(1H-Imidazol-1-yl)phenylZinc bromide is a competent partner in several such transformations, leveraging the well-established reactivity of organozinc reagents.

Palladium-Catalyzed Negishi Coupling Reactions

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, stands as a primary application for this compound. chinesechemsoc.orgacs.org This reaction is prized for its functional group tolerance and broad substrate scope. acs.org

The coupling of this compound with a variety of aryl and heteroaryl halides provides a direct route to biaryl and heteroaryl-aryl structures containing an imidazole (B134444) functionality. While specific studies detailing the reactivity of this exact compound are limited, the general principles of Negishi coupling with arylzinc halides are well-documented. rsc.org The reaction typically proceeds in the presence of a palladium(0) catalyst, often generated in situ, and a suitable phosphine (B1218219) ligand. The choice of ligand can be crucial for achieving high yields and preventing side reactions.

Table 1: Illustrative Palladium-Catalyzed Negishi Coupling of Arylzinc Halides with Aryl and Heteroaryl Halides (Note: This table is based on general Negishi coupling principles, as specific data for this compound is not readily available in the surveyed literature.)

| Entry | Aryl/Heteroaryl Halide | Catalyst | Ligand | Solvent | Product | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ | SPhos | THF | 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1H-imidazole | Data not available |

| 2 | 2-Chloropyridine | Pd₂(dba)₃ | XPhos | Dioxane | 1-(4-(Pyridin-2-yl)phenyl)-1H-imidazole | Data not available |

| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ | - | THF | 1-(4-(Naphthalen-1-yl)phenyl)-1H-imidazole | Data not available |

This is a hypothetical representation to illustrate the expected reaction products.

The versatility of the Negishi coupling extends to the formation of carbon-carbon bonds with sp²- and sp-hybridized centers. The reaction of this compound with vinyl and alkynyl halides would be expected to yield the corresponding stilbene (B7821643) and tolan derivatives, respectively. These reactions are also typically catalyzed by palladium complexes. The stereochemistry of the vinyl halide is often retained in the product, making this a valuable method for the synthesis of stereodefined alkenes.

Table 2: Anticipated Negishi Coupling of this compound with Vinyl and Alkynyl Halides (Note: This table is illustrative due to the absence of specific experimental data for the named compound.)

| Entry | Coupling Partner | Catalyst | Product |

| 1 | (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ | (E)-1-(4-(2-Phenylethenyl)phenyl)-1H-imidazole |

| 2 | 1-Iodo-2-phenylethyne | PdCl₂(dppf) | 1-(4-(Phenylethynyl)phenyl)-1H-imidazole |

This is a hypothetical representation to illustrate the expected reaction products.

Decarboxylative coupling reactions have gained prominence as they utilize readily available carboxylic acids as starting materials, releasing carbon dioxide as the only byproduct. While specific examples involving this compound are not documented, a related concept is the decarboxylative coupling of imidazole-containing carboxylic acids. For instance, photocatalyzed decarboxylative radical coupling of carboxylic acids and acyl imidazoles has been reported for the synthesis of ketones. nih.gov This suggests the potential for developing decarboxylative Negishi-type couplings where a suitable carboxylic acid derivative could serve as the precursor to the organozinc reagent or the coupling partner.

Copper(I)-Mediated Transformations

Copper-catalyzed cross-coupling reactions offer a cost-effective and often complementary alternative to palladium-based systems. Copper(I) salts can mediate the coupling of organozinc reagents with various electrophiles. While the Negishi coupling is predominantly palladium-catalyzed, there are instances of copper-catalyzed variants. chinesechemsoc.org The imidazole moiety in this compound could potentially influence the reactivity in copper-mediated transformations, either by acting as an internal ligand or by participating in the catalytic cycle. Specific studies on the copper(I)-mediated transformations of this particular compound are needed to explore this potential.

Divergent Reactivity in Other Named Reactions

The reactivity of organozinc reagents is not limited to the Negishi coupling. They can participate in a variety of other named reactions to form carbon-carbon bonds. For instance, organozinc compounds are known to add to carbonyls in the presence of a catalyst (e.g., in variants of the Grignard reaction) or participate in conjugate additions. The presence of the imidazole ring in this compound could lead to divergent reactivity, where the imidazole nitrogen acts as a directing group or a ligand for the transition metal catalyst, potentially influencing the regioselectivity or stereoselectivity of the reaction. However, without specific experimental data, the exploration of its reactivity in other named reactions remains a subject for future investigation.

Article on the Reactivity and Catalytic Applications of this compound Remains Elusive in Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, specific research detailing the reactivity profiles and catalytic applications of the chemical compound this compound in a range of organic reactions remains largely undocumented in publicly accessible literature. The inquiry, which sought to build a detailed article structured around specific named reactions and applications, found a significant gap in the available research concerning this particular organozinc reagent.

The proposed article aimed to explore the compound's performance in several key synthetic transformations, including:

Reformatsky-Type Additions: These reactions typically involve the addition of an organozinc reagent to a carbonyl compound. While the general mechanism of the Reformatsky reaction is well-established, specific studies involving this compound, including reaction conditions, yields, and substrate scope, were not found.

Simmons-Smith Cyclopropanation Reactions: This reaction is a widely used method for the synthesis of cyclopropanes from alkenes using an organozinc carbenoid. There is no available data to suggest that this compound has been utilized as a reagent or catalyst in this context.

Fukuyama Coupling Analogues: The Fukuyama coupling is a palladium-catalyzed cross-coupling reaction between an organozinc reagent and a thioester to form a ketone. While a versatile and powerful reaction, its application with this compound has not been specifically reported.

Barbier-Type Carbonyl Additions: Similar to the Grignard reaction, the Barbier reaction involves the in situ formation of an organometallic reagent which then adds to a carbonyl group. Detailed research findings on the use of this compound in such reactions are not present in the reviewed literature.

Applications in Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The role and efficacy of this compound as a nucleophile in Michael additions have not been documented.

Electrophilic Functionalization Reactions (e.g., Electrophilic Amination): These reactions involve the reaction of an organometallic compound with an electrophilic source of a functional group. Specific examples and data for the electrophilic amination or other functionalizations of this compound are absent from the scientific record.

Furthermore, an analysis of the influence of the imidazolyl moiety on the reagent's reactivity and selectivity could not be conducted due to the lack of comparative studies or specific research focusing on this compound. While the imidazole group is known to act as a ligand and can influence the reactivity of metal centers in various catalytic systems, its specific electronic and steric effects on the reactivity of the adjacent phenylzinc bromide have not been elucidated in the context of the requested reactions.

Mechanistic Elucidation of Transformations Involving 4 1h Imidazol 1 Yl Phenylzinc Bromide

Detailed Investigation of Catalytic Cycles

The transformations involving 4-(1H-Imidazol-1-yl)phenylZinc bromide are expected to proceed via a catalytic cycle typical of Negishi cross-coupling reactions. researchgate.netorganic-chemistry.org This cycle, generally catalyzed by palladium or nickel complexes, involves a sequence of fundamental organometallic steps: oxidative addition, transmetallation, and reductive elimination. acs.orgwikipedia.org

The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a low-valent metal center, typically a Pd(0) complex. wikipedia.org This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds between the metal and the aryl and halide fragments, respectively. The metal center is formally oxidized from Pd(0) to Pd(II). wikipedia.orglibretexts.org

The reaction can proceed through several mechanisms, including a concerted pathway for non-polar substrates or an SN2-type or radical mechanism for more polar substrates like alkyl halides. libretexts.orgwikipedia.org For an aryl halide, a concerted pathway is common. youtube.com The efficiency of this step can be influenced by the nature of the halide, the ligands on the palladium catalyst, and the solvent.

Following oxidative addition, the transmetallation step occurs, where the aryl group from the organozinc reagent, this compound, is transferred to the Pd(II) center, displacing the halide. researchgate.net This forms a diorganopalladium(II) intermediate. The kinetics of this step are influenced by the nature of the organozinc reagent. For instance, phenylzinc reagents prepared from different zinc halides exhibit distinct kinetic features, with longer Zn-C bond distances potentially leading to higher reaction rates. rsc.org

The thermodynamics of transmetallation are generally favorable, driven by the formation of a more stable zinc salt (ZnBrX). The process can be complex, with the potential for undesired secondary transmetallations that can lead to byproducts like homocoupled products. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT), can provide insight into the reaction pathways and energy barriers associated with this step. researchgate.net

Table 1: Hypothetical Kinetic Data for Transmetallation

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | 1.5 x 10⁻² M⁻¹s⁻¹ | THF, 25°C |

Note: The data in this table is illustrative and based on general principles of Negishi coupling, not on direct experimental measurements for this compound.

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the diorganopalladium(II) intermediate couple to form the new C-C bond of the product. wikipedia.orgumb.edu This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two organic ligands must be in a cis orientation to each other on the metal center. wikipedia.orglibretexts.org If they are trans, a trans-to-cis isomerization must precede the elimination. wikipedia.org

The mechanism is typically concerted, proceeding through a three-centered transition state with retention of stereochemistry. wikipedia.orgumb.edu The rate of reductive elimination is influenced by the electron density at the metal center and the steric bulk of the ancillary ligands. libretexts.org Electron-poor metal centers and sterically bulky ligands tend to promote this step. libretexts.org

Role of the Imidazole (B134444) Ligand in Stabilizing Intermediates or Directing Stereochemistry

The imidazole moiety in this compound can play a significant role in the reaction. Imidazole and its derivatives are versatile ligands in coordination chemistry, possessing two nitrogen donor sites. researchgate.netrsc.org The imine nitrogen is basic and acts as a pure sigma-donor. wikipedia.org

In the context of the Negishi coupling, the imidazole group could potentially:

Stabilize the Organozinc Reagent: The nitrogen atom could coordinate intramolecularly to the zinc center, increasing its stability.

Influence Transmetallation: The imidazole group could coordinate to the palladium center during the transmetallation step, potentially affecting the rate and selectivity of the reaction. This coordination could stabilize key intermediates or transition states.

The electronic properties of the imidazole ring, being a π-excessive and strong σ-donor system, can also modulate the reactivity of the phenylzinc bromide. researchgate.net

Spectroscopic Characterization of Transient Species

The elucidation of reaction mechanisms heavily relies on the detection and characterization of transient intermediates. Techniques such as in-situ infrared (IR) and X-ray absorption spectroscopy can be employed to study the structural features of organozinc reagents and their intermediates in solution. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. For instance, ¹H NMR can be used to monitor the stability of organometallic complexes in solution. nih.gov Due to the often short lifetimes and low concentrations of catalytic intermediates, specialized techniques like rapid-injection NMR or low-temperature NMR may be necessary. For paramagnetic species that may form, NMR characterization can be challenging. researchgate.net

Computational Chemistry and Theoretical Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable for investigating the detailed mechanisms of catalytic reactions. researchgate.netacs.org Theoretical modeling can provide insights into:

The geometries of reactants, intermediates, and transition states.

The reaction and activation energies for each elementary step (oxidative addition, transmetallation, reductive elimination). researchgate.net

The influence of ligands and solvents on the reaction pathway.

The potential for side reactions and the formation of byproducts.

For a compound like this compound, DFT calculations could be used to model the entire catalytic cycle of its cross-coupling reaction, helping to validate proposed mechanisms and predict reactivity. acs.org Molecular modeling has also been used to study the interaction of imidazole-containing compounds with biological targets, a methodology that can be adapted to understand intermolecular interactions in a catalytic system. researchgate.net

Electronic Structure Analysis of the Carbon-Zinc Bond

The reactivity of this compound is fundamentally governed by the nature of its carbon-zinc (C-Zn) bond. In organozinc compounds, the C-Zn bond is predominantly covalent with a significant degree of ionic character due to the difference in electronegativity between carbon and zinc. The zinc atom, being more electropositive, imparts a partial negative charge on the carbon atom, rendering it nucleophilic.

The electronic structure of the C-Zn bond in aryl zinc halides like this compound is influenced by the hybridization of the carbon atom and the substituents on the aromatic ring. The carbon atom bonded to zinc is sp² hybridized. The presence of the imidazole group, an electron-withdrawing heterocyclic moiety, can modulate the electron density at the carbon center. This electronic effect is critical in determining the nucleophilicity of the organozinc reagent and its subsequent reactivity in cross-coupling reactions.

Table 1: Representative Electronic Properties of Aryl Carbon-Zinc Bonds

| Property | Typical Value Range for Aryl-Zn Bond | Significance |

| Natural Charge on Carbon | -0.5 to -0.8 | Indicates the nucleophilic character of the carbon atom. |

| Natural Charge on Zinc | +0.6 to +1.0 | Reflects the electropositive nature of the zinc atom. |

| Wiberg Bond Index | 0.6 to 0.8 | Suggests a predominantly single bond with some covalent character. |

| Occupancy of σ(C-Zn) orbital | ~1.9 e⁻ | Confirms the formation of a stable sigma bond. |

Note: The values presented are generalized from computational studies on various aryl zinc halides and serve as an illustrative guide.

Reaction Pathway Calculations (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) has become an invaluable tool for elucidating the mechanisms of transition metal-catalyzed cross-coupling reactions, including those involving organozinc reagents (Negishi coupling). acs.orgrsc.orgnih.gov While specific DFT studies on this compound are not extensively reported, the general mechanism of Negishi coupling provides a robust framework for understanding its reaction pathways. rsc.org

The catalytic cycle of a Negishi coupling reaction typically involves three key steps:

Oxidative Addition: The active Pd(0) or Ni(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) or Ni(II) intermediate.

Transmetalation: The organozinc reagent, in this case, this compound, transfers its organic group to the metal center, displacing the halide and forming a diorganometallic intermediate. This is often the rate-determining step.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated to form the new C-C bond, regenerating the active catalyst.

Table 2: Representative Calculated Energy Barriers for Negishi Coupling Steps (kcal/mol)

| Catalytic Step | Catalyst System | Substrates | Calculated Activation Energy (ΔG‡) |

| Oxidative Addition | Pd(PPh₃)₂ | Ph-I | 10 - 15 |

| Transmetalation | Pd(II)-Aryl Complex | Me-ZnCl | 15 - 20 |

| Reductive Elimination | Pd(II)-Diaryl Complex | - | 5 - 10 |

Note: These values are illustrative and are based on DFT studies of various Negishi coupling reactions. The actual energy barriers for reactions involving this compound may vary.

The presence of the imidazole moiety in this compound could potentially influence the transmetalation step. The nitrogen atoms of the imidazole ring could coordinate to the zinc or the transition metal center, affecting the Lewis acidity of the zinc and the geometry of the transition state.

Prediction of Regio- and Stereoselectivity

The outcomes of chemical reactions, particularly in terms of which constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity) is formed, are of paramount importance in organic synthesis. For cross-coupling reactions involving this compound, the primary concern is typically regioselectivity when the coupling partner has multiple reactive sites.

Regioselectivity:

The regioselectivity in Negishi cross-coupling reactions is generally high and predictable. The reaction occurs specifically at the carbon atom bearing the zinc-bromide moiety. In the case of this compound, the C-C bond formation will occur at the 4-position of the phenyl ring.

When the electrophilic partner (e.g., a dihalosubstituted arene) has multiple potential reaction sites, the regioselectivity is governed by a combination of electronic and steric factors. Computational models, including those based on machine learning and DFT, are being developed to predict regioselectivity in complex cross-coupling reactions with high accuracy. chemrxiv.orgchemrxiv.org These models often use descriptors such as atomic charges, steric hindrance parameters, and bond energies to predict the most likely site of reaction.

Stereoselectivity:

Stereoselectivity becomes a key consideration when the reaction creates a new chiral center or when using chiral substrates or catalysts. In the context of cross-coupling with an sp²-hybridized carbon of this compound, the creation of a new stereocenter on the aromatic ring itself is not a direct outcome. However, if the electrophilic partner contains a stereocenter, the stereochemical integrity of that center is an important consideration.

Studies on Negishi couplings of secondary alkylzinc reagents have shown that these reactions can proceed with high stereoretention or stereoconvergence, depending on the reaction conditions and the ligands used. acs.org DFT calculations have been instrumental in rationalizing the origins of stereoselectivity, often pointing to the steric interactions in the transition state of the reductive elimination step as the determining factor. acs.org

For reactions involving this compound, if it were to couple with a chiral, racemic alkyl halide, the use of a chiral palladium or nickel catalyst could, in principle, lead to an enantioenriched product through a kinetic resolution process. The prediction of the major enantiomer would require detailed computational modeling of the diastereomeric transition states.

Structural and Coordination Chemistry Aspects of Imidazole Substituted Organozinc Species

Ligating Properties of the Imidazolyl Group in Organozinc Complexes

The imidazole (B134444) group is a versatile ligand in coordination chemistry due to the presence of two nitrogen atoms with different electronic properties. nih.gov The imine nitrogen (N3) possesses a lone pair of electrons that is readily available for coordination to a metal center, acting as a pure sigma-donor. wikipedia.org In the context of organozinc complexes, the imidazolyl group in 4-(1H-Imidazol-1-yl)phenylZinc bromide is expected to coordinate to the zinc atom primarily through this imine nitrogen. This mode of coordination is well-established for a wide range of transition metal complexes with imidazole and its derivatives. wikipedia.org

The basicity of the imidazole nitrogen is intermediate between that of pyridine (B92270) and ammonia, influencing the strength of the zinc-nitrogen bond. wikipedia.org In zinc(II) coordination compounds, the Zn-N bond distance with imidazole ligands typically falls within the range of 1.90 to 2.50 Å. nih.gov The coordination of the imidazolyl group to the zinc center can lead to an increase in the π-density of the imidazole ring through π-back-bonding from the metal d-orbitals, which can be observed spectroscopically. nih.gov

The steric and electronic properties of the substituents on the imidazole ring can influence its ligating properties. However, in the case of this compound, the phenyl substituent at the N1 position is not expected to sterically hinder the coordination of the N3 nitrogen to the zinc center.

Formation of Organozincates and Polymeric Structures

Organozinc compounds are known to be Lewis acidic and can be susceptible to nucleophilic attack, leading to the formation of 'ate' complexes, or organozincates. wikipedia.org These can be dianionic tetraorganozincates ([R₄Zn]M₂) or monoanionic triorganozincates ([R₃Zn]M). wikipedia.org While the formation of such species with this compound has not been explicitly detailed, it is conceivable that in the presence of strong nucleophiles or in certain solvent systems, it could form triorganozincate species.

Furthermore, the bifunctional nature of the 4-(1H-imidazol-1-yl)phenyl ligand, with a coordinating imidazolyl group and a phenyl group attached to zinc, presents the possibility of forming polymeric structures. The imidazole group of one molecule could potentially bridge to the zinc atom of another molecule, leading to the formation of coordination polymers. mdpi.com This type of bridging is a common feature in the crystal structures of metal complexes with imidazole-containing ligands. mdpi.com The coordination between zinc ions and imidazole pendants has been utilized to induce the crosslinking of polymers into nanoparticles. rsc.org Such polymeric assemblies can exhibit one-, two-, or three-dimensional networks depending on the coordination mode of the imidazole ligand and the presence of other co-ligands. mdpi.com

Influence of Anionic (Bromide) and Aryl (Phenyl) Ligands on Coordination Geometry

The coordination geometry around the zinc center in this compound is significantly influenced by the nature of the attached ligands: the anionic bromide, the aryl phenyl group, and the coordinating solvent or another molecule of the organozinc species. In organozinc compounds, zinc typically adopts a coordination number of four with a tetrahedral geometry. uu.nl

For heteroleptic organozinc compounds of the type RZnX, where R is an alkyl or aryl group and X is a halide, aggregation is common. uu.nl In the case of this compound, the zinc center is bound to a carbon atom of the phenyl ring and a bromide ion. It is highly probable that the coordination sphere is completed by coordination to the imidazolyl nitrogen of another molecule or to solvent molecules, resulting in a distorted tetrahedral geometry. nih.govnih.gov

The Zn-Br bond length in zinc(II) coordination compounds has a mean value of 2.36 Å. nih.gov The presence of the electronegative bromide and the covalently bound phenyl group modulates the Lewis acidity of the zinc center, which in turn affects the strength of coordination with the imidazole ligand. The interplay between the steric bulk of the phenyl and imidazolyl groups and the electronic effects of the bromide ligand will ultimately determine the precise bond angles and lengths in the coordination sphere of the zinc atom.

Supramolecular Interactions in Imidazole-Containing Organozinc Systems

Supramolecular chemistry plays a crucial role in the solid-state structures of imidazole-containing organozinc systems. researchgate.net The imidazole ring can participate in a variety of non-covalent interactions, including hydrogen bonding (if an N-H proton is available), π-π stacking, and van der Waals interactions. researchgate.netmdpi.com

Advances and Future Research Trajectories in 4 1h Imidazol 1 Yl Phenylzinc Bromide Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of organozinc reagents often involves the direct insertion of zinc metal into an organic halide. nih.gov For 4-(1H-Imidazol-1-yl)phenylZinc bromide, this would typically involve the reaction of 1-(4-bromophenyl)-1H-imidazole with activated zinc. Sustainable advancements in this area focus on minimizing waste, reducing energy consumption, and using greener solvents.

A key development in the sustainable preparation of organozinc reagents is the use of activators like lithium chloride (LiCl) in ethereal solvents such as tetrahydrofuran (B95107) (THF). nih.gov This method often allows the reaction to proceed at or near room temperature, reducing the energy input required. nih.gov The presence of LiCl is thought to solubilize the organozinc species as it forms on the metal surface, thereby exposing fresh zinc for reaction. nih.gov

Further embracing green chemistry principles, recent research has explored performing zinc-mediated cross-coupling reactions in water. By employing micellar catalysis, where surfactants form nanoreactors in water, it is possible to carry out these reactions without the need for volatile and often hazardous organic solvents. nih.govorganic-chemistry.org This approach, while not yet specifically documented for this compound, represents a significant future direction for its synthesis.

Table 1: Comparison of Synthetic Protocols for Aryl Zinc Reagents

| Method | Solvent | Activator/Conditions | Environmental Impact |

| Traditional | THF, Toluene | Heat, Mechanical/Chemical Activation | High |

| LiCl-Mediated | THF | LiCl, Room Temperature | Moderate |

| Micellar Catalysis | Water | Surfactant (e.g., PTS), Room Temperature | Low |

Exploration of New Catalytic Transformations

The primary application of organozinc reagents like this compound is in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. nih.govnobelprize.org This reaction allows for the formation of a carbon-carbon bond between the organozinc compound and an organic halide. The imidazole (B134444) functionality within this compound makes the resulting biaryl products particularly interesting for applications in medicinal chemistry and as ligands in catalysis.

Future research will likely expand the scope of catalytic transformations beyond standard Negishi couplings. This could include exploring cobalt-catalyzed reactions, which are gaining traction as a more sustainable alternative to palladium. thieme-connect.com Additionally, the unique electronic properties imparted by the imidazole group could be harnessed in other types of cross-coupling reactions, such as those involving C-N or C-O bond formation. The functional group tolerance of organozinc reagents is a significant advantage, allowing for their use in complex molecular syntheses without the need for extensive protecting group strategies. acs.orgresearchgate.net

Table 2: Potential Catalytic Cross-Coupling Partners for this compound

| Coupling Partner Type | Catalyst System (Example) | Resulting Structure | Potential Application |

| Aryl Halide | Pd(PPh₃)₄ | Imidazole-substituted biaryl | Ligand synthesis, Pharmaceuticals |

| Vinyl Halide | Ni(acac)₂ | Imidazole-substituted styrene | Polymer precursors |

| Acyl Chloride | CuCN | Imidazole-substituted ketone | Synthetic intermediate |

| Alkynyl Halide | Pd-PEPPSI | Imidazole-substituted alkyne | Materials science |

Immobilization and Heterogenization Strategies for Catalysis

A significant drawback of many catalytic systems, including those that might be formed from products derived from this compound, is the homogeneous nature of the catalyst. This often leads to challenges in separating the catalyst from the reaction products, which is particularly problematic in pharmaceutical synthesis. Immobilizing the catalytically active species onto a solid support (heterogenization) offers a solution to this problem, enabling easy catalyst recovery and reuse.

The imidazole moiety of this compound is an excellent anchor for immobilization. Imidazole and its derivatives are well-known N-heterocyclic carbene (NHC) precursors. academie-sciences.fr NHCs are powerful ligands for a variety of transition metals. By synthesizing a derivative of this compound and subsequently forming an NHC-metal complex, this complex could be grafted onto solid supports like silica, polymers, or carbon materials. rsc.orgrsc.org This approach combines the benefits of high catalytic activity and selectivity associated with homogeneous catalysts with the practical advantages of heterogeneous systems. rsc.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in modern chemical production. It offers superior control over reaction parameters, enhanced safety, and the potential for straightforward scaling up. mdpi.comspringerprofessional.de The on-demand synthesis of often unstable or sensitive reagents like organozincs is a particularly powerful application of flow chemistry. nih.govacs.org

A future research trajectory for this compound involves developing a continuous flow process for its synthesis and immediate use in a subsequent reaction. This would typically involve pumping a solution of the precursor, 1-(4-bromophenyl)-1H-imidazole, through a heated column packed with zinc metal. nih.gov The resulting stream of the organozinc reagent can then be directly mixed with a solution of a coupling partner and a catalyst in a second reactor, allowing for a fully automated, multi-step synthesis. researchgate.netscilit.com This approach not only improves efficiency and safety but also facilitates the rapid generation of libraries of compounds for drug discovery and materials science research. researchgate.net

Design of Next-Generation Imidazole-Functionalized Organozinc Reagents for Enhanced Performance

The structure of this compound offers numerous possibilities for modification to create next-generation reagents with enhanced properties. By introducing different substituents on the imidazole ring or the phenyl group, it is possible to fine-tune the electronic and steric characteristics of the organozinc reagent.

For instance, adding electron-donating or electron-withdrawing groups to the phenyl ring could alter the nucleophilicity of the organozinc, thereby influencing its reactivity in cross-coupling reactions. Similarly, modifying the substituents on the imidazole ring could impact its ability to act as a ligand or its suitability for immobilization. The design of such "task-specific" organozinc reagents is a key area of future research, aiming to develop reagents that are optimized for specific catalytic applications or for improved stability and handling. semanticscholar.org The synthesis of air-stable solid organozinc pivalates is one such strategy that has been successfully employed for other aryl and heteroaryl zinc reagents, enhancing their practicality. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.